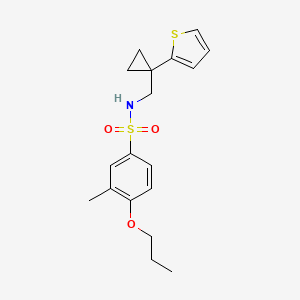
3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H23NO3S2 and its molecular weight is 365.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization for Therapeutic Applications
The development and characterization of sulfonamide derivatives, including structures similar to 3-methyl-4-propoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, have been explored for their potential in therapeutic applications. These compounds have been synthesized and evaluated for a variety of biological activities, such as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Notably, some derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, showcasing their potential as safer therapeutic agents compared to existing treatments like celecoxib (Küçükgüzel et al., 2013).
Photodynamic Therapy Applications
The design of novel benzenesulfonamide derivatives has also been targeted at enhancing the efficacy of photodynamic therapy (PDT) for cancer treatment. Compounds incorporating the benzenesulfonamide moiety have been synthesized and characterized, showing promising properties as photosensitizers. Their photophysical and photochemical properties, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, have been identified as crucial for Type II mechanisms in PDT, indicating their potential as effective Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Applications
Research has also extended into the antimicrobial and antifungal efficacy of sulfonamide derivatives. Novel compounds have been synthesized and demonstrated interesting antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as against various fungi. This highlights the potential of these compounds in developing new antimicrobial agents with higher activity compared to reference drugs, offering a pathway to combat drug-resistant microbial strains (Ghorab, Soliman, Alsaid, & Askar, 2017).
Enzyme Inhibition for Therapeutic Targeting
The inhibition of carbonic anhydrases, a family of enzymes involved in many physiological and pathological processes, by sulfonamides incorporating various moieties, has been extensively studied. These inhibitors have shown potent activity against human carbonic anhydrases, which are targets for the treatment of conditions such as glaucoma, edema, epilepsy, and cancer. Research into these compounds has unveiled a rich landscape of structure-activity relationships, providing insight into the development of highly selective inhibitors for therapeutic use (Casini, Scozzafava, Mincione, Menabuoni, & Supuran, 2002).
Eigenschaften
IUPAC Name |
3-methyl-4-propoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S2/c1-3-10-22-16-7-6-15(12-14(16)2)24(20,21)19-13-18(8-9-18)17-5-4-11-23-17/h4-7,11-12,19H,3,8-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJAHNQVBQDUHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
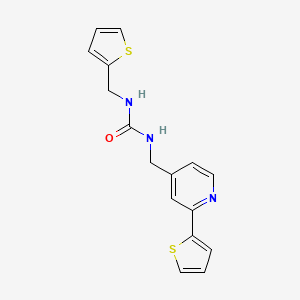
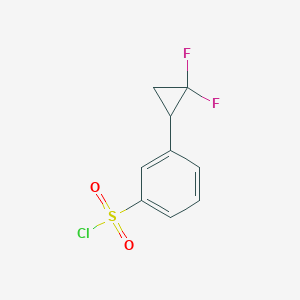

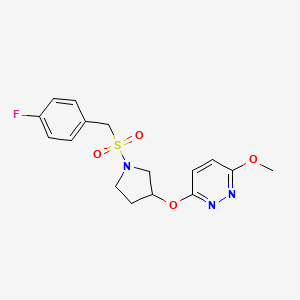
![N-[4-(4-pentylcyclohexyl)phenyl]-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B2967335.png)
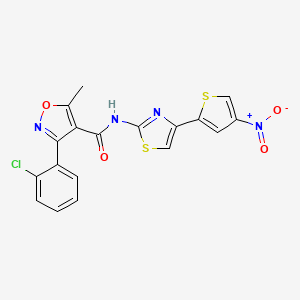
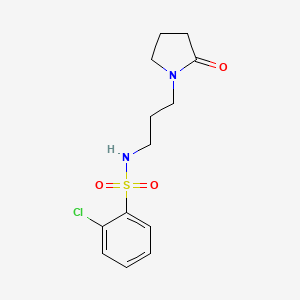
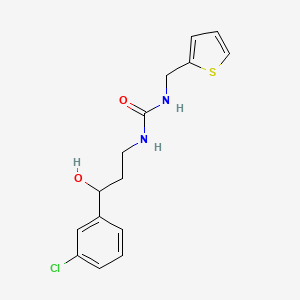
![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)
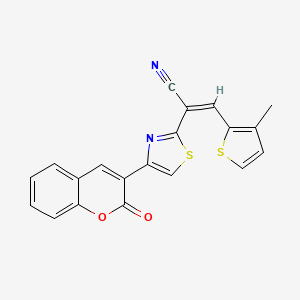
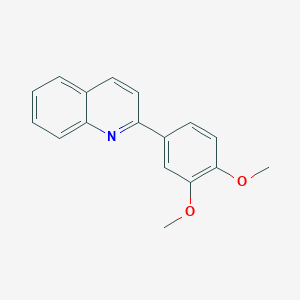
![(S)-6-(5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2967347.png)
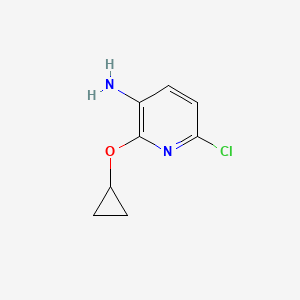
![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)
